molecular formula C17H19FN4OS B2859689 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide CAS No. 1170965-25-9

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide

Cat. No.: B2859689
CAS No.: 1170965-25-9
M. Wt: 346.42
InChI Key: UTGZDFTVAZGEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone bridging two heterocyclic moieties: a 4-fluorobenzo[d]thiazole and a pyrazole-ethyl group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, enhances metabolic stability and binding specificity in drug design . The ethyl linker between pyrazole and pentanamide introduces conformational flexibility, which may optimize interactions with biological targets.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-2-3-8-15(23)22(12-11-21-10-5-9-19-21)17-20-16-13(18)6-4-7-14(16)24-17/h4-7,9-10H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGZDFTVAZGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅FN₄OS
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1171763-14-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail the findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • Research indicates that compounds similar to this compound induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. For instance, a related compound, DPB-5, demonstrated strong cytotoxicity mediated by ROS accumulation, leading to mitochondrial membrane potential disruption and caspase activation .
  • Cell Line Studies :
    • In vitro studies have shown that benzothiazole derivatives exhibit selective cytotoxicity towards various cancer cell lines, including hepatoma and breast cancer cells. These compounds often show greater toxicity towards malignant cells compared to normal cells, indicating a potential for targeted cancer therapy .
  • Case Studies :
    • A study involving the synthesis of benzothiazole-pyrazole hybrids revealed promising results in cytotoxic assays against HepG2 liver cancer cells. The mechanism was attributed to ROS-mediated pathways leading to apoptosis without significant effects on normal hepatic cells .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The structural integrity of the synthesized compounds is confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthetic Route Example

StepReagents/ConditionsOutcome
1Pyrazole derivative + 4-fluorobenzo[d]thiazoleFormation of intermediate
2Reaction with pentanoyl chlorideFinal compound synthesis
3Purification via HPLCHigh purity product

Pharmacological Implications

The biological activity of this compound suggests its potential use in developing new anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells highlights its promise as a candidate for further pharmacological evaluation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Amide Type Molecular Weight (g/mol)
Target Compound Fluorobenzo[d]thiazole 4-Fluoro, pyrazole-ethyl Pentanamide ~375.43 (calculated)
9b () Benzo[d]imidazole 4-Fluorophenyl-thiazole Acetamide ~510.57
9c () Benzo[d]imidazole 4-Bromophenyl-thiazole Acetamide ~571.49
FL-no: 16.133 () Pyrazole-thiophene 4-Methylphenoxy Acetamide ~343.42
N-{2-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide () Benzimidazole 2-Fluorobenzyl, hydroxypentanamide Hydroxypentanamide ~413.47

Key Observations :

  • Core Heterocycles : The target compound’s fluorobenzo[d]thiazole core distinguishes it from benzimidazole-based analogs (e.g., 9b, 9c), which may alter electronic properties and target selectivity .

Table 2: Comparative Bioactivity and Physical Data

Compound Melting Point (°C) LogP (Predicted) Docking Affinity (kcal/mol) Key Functional Groups
Target Compound N/A ~3.2 N/A Fluorobenzo[d]thiazole, Pyrazole
9c () 198–200 ~4.5 -8.9 (vs. α-glucosidase) Bromophenyl, Triazole
FL-no: 16.133 N/A ~2.8 N/A Thiophene, Methylphenoxy
Derivative N/A ~1.9 N/A Hydroxypentanamide, Fluorobenzyl

Insights :

  • Lipophilicity : The target compound’s predicted LogP (~3.2) suggests moderate solubility, intermediate between hydrophilic hydroxypentanamide () and lipophilic bromophenyl derivatives (9c) .
  • Binding Affinity : While docking data for the target compound are unavailable, 9c’s strong α-glucosidase inhibition (-8.9 kcal/mol) implies that fluorobenzo[d]thiazole derivatives may similarly target enzymatic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.